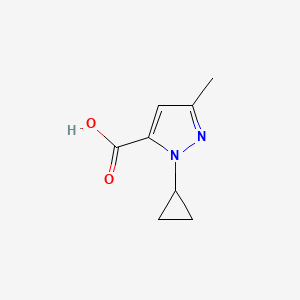

2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXLELBYRGQBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and antimicrobial properties:

- Anti-inflammatory Activity : In vitro studies have demonstrated that 2-cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid inhibits the production of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses. Research indicates significant inhibition at concentrations as low as 10 µM, positioning it as a potential therapeutic agent for inflammatory diseases.

- Antimicrobial Efficacy : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL have been reported, suggesting its potential as a novel antimicrobial treatment.

Enzyme Inhibition

Research has highlighted the role of this compound as an enzyme inhibitor. It has been shown to modulate pathways related to pain and inflammation, making it a candidate for analgesic drug development. Its interaction with specific molecular targets can lead to the inhibition of enzymes involved in inflammatory processes .

Case Study 1: Anti-inflammatory Activity

A study focused on various pyrazole derivatives demonstrated that this compound significantly inhibited TNF-alpha production in vitro. This finding underscores its potential as an anti-inflammatory agent and warrants further investigation into its therapeutic applications.

Case Study 2: Antimicrobial Efficacy

In a series of tests against common pathogens, the compound exhibited promising antimicrobial activity. The results indicated effective inhibition of bacterial growth with MIC values suggesting its suitability for development into an antimicrobial treatment.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The closest structural analog identified in available literature is 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS 401629-04-7, C₇H₈N₂O₂) . Key differences between the two compounds include:

Physicochemical and Reactivity Insights

- Electronic Effects : The cyclopropyl group at position 2 exerts a stronger electron-donating effect via conjugation than the C5-substituted cyclopropane in the analog, altering acidity. The pKa of the carboxylic acid in the target compound is predicted to be ~3.5–4.0, slightly lower than the analog’s ~4.2–4.5 due to reduced resonance stabilization .

- Stability : The 2H-pyrazole tautomer in the target compound is locked by the cyclopropyl group, preventing tautomerization and enhancing thermal stability.

Biological Activity

2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid is a heterocyclic compound notable for its biological activity, particularly as an antagonist of the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in mediating the effects of environmental toxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is known for its toxicological impact on various biological systems. This article delves into the compound's mechanisms of action, biochemical properties, and potential applications in research and medicine.

The primary action of this compound involves ligand-selective antagonism of the AhR. By binding to the receptor's ligand-binding domain, it competes with agonists like TCDD, effectively inhibiting receptor activation. This mechanism prevents TCDD-induced nuclear translocation and DNA binding, thereby averting downstream toxicological effects in cells.

This compound exhibits several important biochemical properties:

- Antagonistic Activity : It inhibits the binding of halogenated aromatic hydrocarbons to AhR, thus preventing the associated toxicity.

- Cellular Effects : In hepatoma cell lines, it has been shown to prevent TCDD-induced toxicity by blocking AhR-mediated gene expression and cellular metabolism alterations.

Table 1: Comparison of Biological Activities

| Compound | AhR Antagonism | Toxicity Prevention | Cellular Effects |

|---|---|---|---|

| This compound | Yes | Yes | Inhibits nuclear translocation |

| TCDD | Yes | No | Induces toxicity |

| CH-223191 | Yes | Yes | Prevents cytochrome P450 induction |

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : The compound demonstrated significant protective effects against TCDD-induced cytotoxicity in liver cells by inhibiting AhR activation and subsequent gene expression changes.

- In Vivo Models : Animal studies indicated that at low to moderate doses, this compound effectively mitigates TCDD-induced liver damage without significant adverse effects .

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes involved in xenobiotic metabolism, suggesting its potential role in modulating drug metabolism and toxicity.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1 : In a controlled laboratory study, administration of this compound to mice exposed to TCDD resulted in a marked reduction in liver toxicity markers compared to untreated controls. This highlights its potential as a protective agent against environmental toxins .

- Case Study 2 : A screening of chemical libraries identified this compound as a promising candidate for further development as a therapeutic agent targeting AhR-related pathologies, including cancer and endocrine disruption caused by environmental pollutants .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions. A standard protocol involves refluxing a mixture of cyclopropane-containing precursors (e.g., aminothiazolone derivatives, 0.1 mol), sodium acetate (0.1 mol), and formyl-indole carboxylic acid derivatives (0.11 mol) in acetic acid for 3–5 hours. Post-reaction, purify the product via sequential washing (acetic acid, water, ethanol, diethyl ether) and recrystallize from DMF/acetic acid (1:3 v/v). Optimize yield by adjusting stoichiometry, reflux duration, and solvent ratios based on solubility profiles .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- X-ray crystallography for bond angles (e.g., cyclopropane dihedral angles: 54.86–177.55° ).

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., cyclopropyl proton coupling at δ 0.77–2.5 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion matching (calculated vs. observed m/z). Cross-reference crystallographic databases (e.g., CCDC) for validation .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Follow these protocols:

- Use PPE: NIOSH-approved respirators, nitrile gloves, and safety goggles.

- Work under fume hoods with local exhaust ventilation.

- Store in sealed containers in dry, ventilated areas away from oxidizers.

- For spills, immobilize with sand/vermiculite and dispose as hazardous waste. Monitor decomposition products (CO, CO₂, NOₓ) using gas detectors .

Q. Which purification techniques effectively isolate the compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use DMF/acetic acid (1:3 v/v) for high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients.

- Reverse-phase HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient. Monitor purity via TLC (Rf 0.3–0.5 in EtOAc) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Conduct a meta-analysis accounting for:

- Substituent effects : Cyclopropyl vs. methyl groups alter steric/electronic profiles.

- Assay conditions : Standardize pH, temperature, and solvent carriers (e.g., DMSO concentration).

- Target specificity : Compare enzyme inhibition (IC₅₀) vs. cell-based models. For example, NO release discrepancies in diazeniumdiolates (0.5–2.1 μM) may stem from substituent-dependent stability .

Q. What strategies identify synthetic byproducts during synthesis?

Methodological Answer:

- LC-MS/MS : Use orthogonal detection (UV/ELSD) and ion mobility separation. Target m/z ranges for plausible byproducts (e.g., over-alkylation products).

- Preparative HPLC : Isolate byproducts, then characterize via 2D NMR (HSQC, HMBC) to resolve structural anomalies (e.g., retro-cyclopropanation fragments at m/z 55–70) .

Q. How can computational chemistry predict the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations (B3LYP/6-311+G )**: Model cyclopropane ring strain (~27 kcal/mol) and reactive sites.

- Molecular dynamics (AMBER) : Simulate thermal stability (298–373 K) by tracking bond dissociation energies.

- COSMO-RS : Predict solvent effects (acetic acid vs. DMF) for recrystallization optimization .

Q. How should acid dissociation constants (pKa) be experimentally determined?

Methodological Answer:

- Potentiometric titration : Perform in aqueous/ethanol mixtures (20–80% EtOH) at 25°C.

- UV-Vis spectroscopy : Track deprotonation shifts at λmax 260–280 nm.

- DFT validation : Compare experimental pKa (carboxyl group ~3.5–4.5; pyrazole NH ~9–10) with ΔG solvation models .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral or bioactivity data using orthogonal techniques (e.g., crystallography vs. NMR for structural conflicts) .

- Experimental Design : For SAR studies, systematically vary substituents (e.g., cyclopropyl vs. isopropyl) and assess bioactivity via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.